molecular formula C7H6N2OS B2993979 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one CAS No. 1451041-77-2

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one

Cat. No.: B2993979
CAS No.: 1451041-77-2
M. Wt: 166.2
InChI Key: LFCWIGPZBILFHS-UHFFFAOYSA-N
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Description

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that features a fused pyridine and thiazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-aminopyridine with a thiocarbonyl compound, followed by cyclization to form the thiazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and thiazine rings, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one can be compared with other similar heterocyclic compounds, such as:

Properties

IUPAC Name

1H-pyrido[3,4-b][1,4]thiazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCWIGPZBILFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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